1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione features a pyrido[3,2-d]pyrimidine-2,4-dione core substituted with a 4-benzylpiperidine moiety via a ketone-linked ethyl chain and a 4-methoxybenzyl group at position 3. This structure combines a heterocyclic dione system with lipophilic aromatic and piperidine substituents, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-11-9-23(10-12-24)19-33-28(35)27-25(8-5-15-30-27)32(29(33)36)20-26(34)31-16-13-22(14-17-31)18-21-6-3-2-4-7-21/h2-12,15,22H,13-14,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGKSTOOIQBYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved by reacting 4-benzylpiperidine with an appropriate acylating agent to introduce the oxoethyl group.
Pyrido[3,2-d]pyrimidine Core Construction: The next step involves the construction of the pyrido[3,2-d]pyrimidine core. This can be done through a cyclization reaction involving suitable precursors.
Final Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s electron-rich aromatic systems and alkyl chains are susceptible to oxidation under specific conditions:
-
Piperidine Ring Oxidation : The 4-benzylpiperidine group can undergo oxidation at the nitrogen or adjacent carbons. Common reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) may form N-oxides or hydroxylated derivatives.
-
Methoxybenzyl Group : The 4-methoxybenzyl substituent may undergo demethylation under strong acidic conditions (e.g., HBr in acetic acid), yielding a phenolic derivative.
Key Reagents and Conditions:
| Reagent | Target Site | Product |
|---|---|---|
| mCPBA | Piperidine nitrogen | N-Oxide derivative |
| HBr/AcOH | Methoxy group | Phenolic compound |
Reduction Reactions
Reductive transformations primarily target the amide and pyrimidine-dione functionalities:
-
Amide Reduction : The 2-oxoethyl group linked to the piperidine ring can be reduced using lithium aluminum hydride (LiAlH) to form a secondary amine.
-
Pyrido[3,2-d]pyrimidine Core : Catalytic hydrogenation (e.g., H/Pd-C) may saturate the pyridine ring, yielding a tetrahydropyridine derivative.
Example Pathway:
Substitution Reactions
The methoxybenzyl and pyrimidine-dione groups participate in nucleophilic substitutions:
-
Aromatic Electrophilic Substitution : The 4-methoxybenzyl group’s para position is activated for reactions such as nitration or halogenation.
-
Pyrimidine-Dione Reactivity : The carbonyl groups at positions 2 and 4 can undergo nucleophilic attack by amines or alcohols, forming urea or carbamate derivatives.
Observed Trends:
-
Nitration of the benzyl group proceeds regioselectively at the meta position relative to the methoxy group.
-
Alkylation of the pyrimidine-dione nitrogen enhances solubility in polar solvents.
Cyclization and Ring-Opening
The compound’s fused pyrido-pyrimidine system may undergo ring-opening under acidic or basic conditions:
-
Acid-Mediated Ring Opening : Treatment with HCl generates a linear intermediate that can re-cyclize under modified conditions.
-
Base-Induced Rearrangement : Strong bases (e.g., NaOH) may cleave the pyrimidine-dione ring, forming diketone intermediates.
Comparative Reactivity of Analogous Compounds
Data from structurally related compounds (e.g., PubChem CID 148737 and CID 17581348 ) highlight trends:
| Compound Feature | Reactivity Profile |
|---|---|
| Piperidine-containing | High susceptibility to N-oxidation |
| Methoxybenzyl-substituted | Demethylation > halogenation under mild conditions |
| Pyrido-pyrimidine core | Stability under neutral pH, reactive in extremes |
Scientific Research Applications
The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies where available.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 441.5 g/mol. The structure includes a pyrido[3,2-d]pyrimidine core, which is known for its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the benzylpiperidine moiety, which is often associated with dopaminergic activity.
Case Study: Neuroprotective Effects
A study explored the neuroprotective properties of similar compounds in models of neurodegeneration. The results indicated that derivatives of pyrido[3,2-d]pyrimidine could enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating conditions like Alzheimer's disease.
Antitumor Activity
Research has shown that compounds containing pyrimidine derivatives exhibit antitumor properties. The structural similarity of this compound to known anticancer agents positions it as a candidate for further investigation.
Case Study: Evaluation of Anticancer Activity
In vitro studies demonstrated that derivatives similar to this compound inhibited the proliferation of cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Testing
Preliminary tests revealed that certain analogs showed significant activity against Gram-positive bacteria, indicating a potential pathway for developing new antimicrobial therapies.
Conclusion and Future Directions
The compound This compound exhibits promising applications across various fields of research, particularly in medicinal chemistry due to its structural properties and potential biological activities. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms behind its biological activities.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety.
- Structural Modifications : Exploring analogs to enhance potency and selectivity for targeted therapies.
Mechanism of Action
The mechanism of action of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
5-Ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
- Substituents : Ethoxy group at position 5, methyl at position 1, and a 4-phenylpiperazinyl-ethyl-ketone chain at position 3.
- This compound’s phenylpiperazine group may target serotonin or dopamine receptors, unlike the target compound’s benzylpiperidine, which is more common in acetylcholinesterase inhibitors .
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
- Substituents : 3-Chlorobenzyl at position 3, methoxy at position 5, and methyl at position 1.
- Key Differences : The chlorobenzyl group enhances lipophilicity, likely improving blood-brain barrier penetration but risking higher cytotoxicity. Compared to the target compound’s 4-methoxybenzyl, this substitution may reduce metabolic stability due to the electron-withdrawing chlorine .
Analogs with Varied Heterocyclic Cores
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Core : Pyrido[3,4-d]pyrimidin-4-one.
- Substituents : Piperidine or pyrazolyl groups linked via alkyl chains (e.g., 4-(3,4-dichlorobenzyl)piperidine in 50e ).
- These compounds exhibit potent cell activity, suggesting the importance of the pyrimidine-dione system in binding ATP pockets or kinases .
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Core: Chromeno[4,3-d]pyrimidine-2-thione.
- Substituents : Piperidine-linked phenyl group.
- Computational studies suggest good oral bioavailability, highlighting the role of piperidine in solubility .
Functional Analogues with Bioactive Substituents
Pyridin-2(1H)-one Derivatives
- Core : Pyridin-2-one.
- Substituents : Hydroxy-methoxyphenyl and bromophenyl groups.
- Key Findings: These compounds show antioxidant activity (up to 79% DPPH scavenging) and moderate antimicrobial effects.
Thieno[2,3-d]pyrimidin-4(3H)-ones
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents : Aromatic aldehydes and benzylamines.
- Key Findings : Demonstrated selectivity for cancer cell lines (e.g., MCF-7, A549), suggesting thiophene-containing analogs may prioritize antitumor applications over CNS targeting .
Comparative Data Table
Key Insights
- Core Structure Impact: Pyrido[3,2-d]pyrimidine-dione analogs prioritize planar heterocyclic systems for enzyme/receptor binding, while thieno- or chromeno- fused cores may shift selectivity toward anticancer targets .
- 4-Methoxybenzyl: Balances lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., chloro) .
- Activity Gaps: Direct pharmacological data for the target compound are lacking; its predicted bioactivity relies on structural parallels to antioxidants (e.g., pyridin-2-ones) and cell-penetrant molecules (e.g., pyrido[3,4-d]pyrimidinones) .
Biological Activity
The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 365.45 g/mol
- CAS Number : Not specifically listed in the provided sources but related compounds have similar identifiers.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Monoamine Oxidase (MAO) Inhibition : Compounds in the pyrido[3,2-d]pyrimidine class have been shown to inhibit MAO activity, which is crucial in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting mood disorders and neurodegenerative diseases .
Pharmacological Activities
-
Antimicrobial Activity
- Studies have indicated that derivatives of pyrido[3,2-d]pyrimidines exhibit moderate antibacterial properties against both gram-positive and gram-negative bacteria. For instance, compounds with similar structures showed efficacy against Staphylococcus aureus and Escherichia coli in diffusion assays .
- Anti-inflammatory Effects
- Antitumor Activity
-
Neuroprotective Effects
- Given their MAO inhibitory activity, these compounds may also provide neuroprotective benefits, particularly in models of neurodegeneration where oxidative stress plays a significant role.
Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrido[3,2-d]pyrimidine derivatives for their antibacterial effects. The results indicated that certain substitutions on the benzyl moiety enhanced activity against E. coli and S. aureus, suggesting a structure-activity relationship that could guide future synthesis efforts .
Study 2: Neuroprotective Potential
In vitro studies demonstrated that selected derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to their ability to modulate antioxidant enzyme activities and reduce reactive oxygen species levels .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step alkylation and cyclization reactions. For example, alkylation of the pyridopyrimidine core with a 4-benzylpiperidine moiety can be achieved using chloroacetamide derivatives in a DMF medium with potassium carbonate as a base, as described for analogous thienopyrimidine derivatives . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of core to alkylating agent), reaction temperature (60–70°C), and prolonged reaction times (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For instance, the 4-methoxybenzyl group shows distinct aromatic proton signals at δ 6.8–7.3 ppm and a methoxy singlet at δ ~3.8 ppm .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the benzylpiperidine and pyridopyrimidine moieties .
- HPLC-PDA: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity, with UV detection at 254 nm for pyrimidine absorption .
Advanced: How do structural modifications (e.g., benzylpiperidine vs. phenylpiperazine) influence biological activity?
Methodological Answer:
Substituent effects can be systematically studied via comparative SAR analyses. For example:
- Benzylpiperidine enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration, as seen in CNS-targeted analogs .
- Phenylpiperazine introduces hydrogen-bonding potential, which may increase affinity for serotonin receptors but reduce metabolic stability .
Methodology:
Synthesize analogs with controlled substitutions.
Evaluate in vitro activity (e.g., enzyme inhibition assays at 10 µM–1 nM concentrations).
Perform computational docking (AutoDock Vina) to map binding interactions .
Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME calculate parameters such as bioavailability (Lipinski’s Rule of 5), CYP450 inhibition risks, and Ames test toxicity. For this compound, moderate bioavailability (TPSA ~90 Ų) and low hepatotoxicity (predicted LD50 > 500 mg/kg) are expected .
- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., 100 ns simulations in GROMACS) to assess target engagement durability .
Advanced: How can researchers resolve contradictions in reported IC50 values across different assays?
Methodological Answer:
Discrepancies often arise from assay conditions:
- Cell Line Variability: Use standardized cell lines (e.g., HEK293 for kinase assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .
- Buffer Composition: Phosphate vs. HEPES buffers may alter compound solubility. Pre-test solubility in DMSO/PBS mixtures (≤0.1% DMSO) .
- Data Normalization: Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to vehicle-treated baselines .
Advanced: What strategies are effective for improving aqueous solubility without compromising target affinity?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEGylated groups at the 4-methoxybenzyl position to enhance hydrophilicity. For example, phosphate prodrugs of pyridopyrimidines show 10-fold solubility increases in PBS (pH 7.4) .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to create stable co-crystals with improved dissolution rates (e.g., 80% release in 60 minutes vs. 40% for pure compound) .
Advanced: How do polymorphic forms impact preclinical development, and how can they be characterized?
Methodological Answer:
Polymorphs affect solubility and bioavailability. Characterization methods include:
- PXRD: Identify distinct diffraction patterns (e.g., Form I: peak at 2θ = 12.5°; Form II: 2θ = 14.2°) .
- DSC: Measure melting points (e.g., Form I: 210°C; Form II: 195°C) and enthalpy changes .
- Dissolution Testing: Compare solubility in biorelevant media (FaSSIF/FeSSIF) to select optimal forms .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., Kinase Glo® for ATPase activity) at 1–100 µM concentrations .
- Cell Viability: MTT or CellTiter-Glo® assays in cancer cell lines (IC50 determination over 48–72 hours) .
- Receptor Binding: Radioligand displacement (e.g., ³H-labeled antagonists in membrane preparations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
